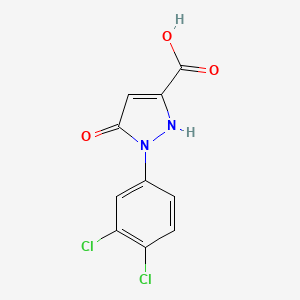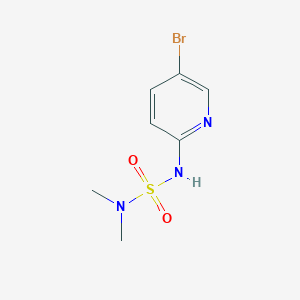![molecular formula C30H29ClN4OS B10869172 1-benzyl-6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10869172.png)
1-benzyl-6-chloro-3-{[4-ethyl-5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-6-CHLORO-3-[(4-ETHYL-5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE is a synthetic organic compound that belongs to the quinolinone family. This compound is characterized by its complex structure, which includes a quinolinone core, a triazole ring, and various substituents such as benzyl, chloro, ethyl, and isobutyl groups. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-6-CHLORO-3-[(4-ETHYL-5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the triazole ring and other substituents. Key steps may include:
Friedel-Crafts Acylation: Introduction of the benzyl group.
Nucleophilic Substitution: Incorporation of the chloro group.
Cyclization Reactions: Formation of the triazole ring.
Sulfurization: Attachment of the sulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-6-CHLORO-3-[(4-ETHYL-5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives.
Reduction: Formation of reduced quinolinone analogs.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-BENZYL-6-CHLORO-3-[(4-ETHYL-5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-CHLORO-3-[(4-ETHYL-5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Disrupting Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
1-BENZYL-6-CHLORO-3-[(4-ETHYL-5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE can be compared with other similar compounds, such as:
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Triazole-Containing Compounds: Molecules with triazole rings and varying functional groups.
Benzyl-Substituted Compounds: Chemicals with benzyl groups attached to different core structures.
The uniqueness of 1-BENZYL-6-CHLORO-3-[(4-ETHYL-5-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-4-PHENYL-2(1H)-QUINOLINONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C30H29ClN4OS |
|---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
1-benzyl-6-chloro-3-[[4-ethyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-4-phenylquinolin-2-one |
InChI |
InChI=1S/C30H29ClN4OS/c1-4-34-26(17-20(2)3)32-33-30(34)37-28-27(22-13-9-6-10-14-22)24-18-23(31)15-16-25(24)35(29(28)36)19-21-11-7-5-8-12-21/h5-16,18,20H,4,17,19H2,1-3H3 |
InChI Key |
SQSIOQACJVVTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)N(C2=O)CC4=CC=CC=C4)C5=CC=CC=C5)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869090.png)
![2-(4-fluorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869095.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{3-sulfanyl-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B10869098.png)

![N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B10869125.png)

![1,3-Diazatricyclo[3.3.1.1(3,7)]decane, 2-(3-bromophenyl)-6,6-dimethyl-5,7-dinitro-](/img/structure/B10869145.png)
![1-[(4-bromophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B10869150.png)

![N-{methyl[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}thiophene-2-carboxamide](/img/structure/B10869156.png)
![11-(4-chlorophenyl)-N-cyclohexyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10869159.png)
![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B10869165.png)


